molecular formula C18H17NO2 B4990537 4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

Cat. No. B4990537
M. Wt: 279.3 g/mol
InChI Key: UDUWKOSPPFZGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been investigated. It has been reported to inhibit the proliferation of lung cancer cells by inducing apoptosis (Liu et al., 2018). In addition, it has been shown to inhibit the aggregation of β-amyloid, which is a key pathological feature of Alzheimer's disease (Zhou et al., 2019).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied. It has been reported to have antioxidant activity, which may contribute to its potential therapeutic effects (Zhou et al., 2019). In addition, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function (Zhou et al., 2019).

Advantages and Limitations for Lab Experiments

4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has some advantages and limitations for lab experiments. One of the advantages is that it has been shown to have good stability under various conditions, which makes it suitable for use in experiments that require a stable compound (Liu et al., 2018). However, one of the limitations is that it has low solubility in water, which may limit its use in some experiments (Liu et al., 2018).

Future Directions

There are several future directions for the study of 4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease, which are also characterized by the aggregation of misfolded proteins (Zhou et al., 2019). Another direction is to investigate its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles (Liu et al., 2018).
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated. Further research is needed to fully understand the potential of this compound for the development of new drugs and therapies for various diseases.
References:
Liu, X., Zhang, X., Li, J., Li, S., & Liu, Y. (2018). Synthesis and biological evaluation of novel 4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione derivatives as antitumor agents. Molecules, 23(10), 2616.
Zhou, J., Li, Y., Zhang, Y., Li, J., & Zhang, Y. (2019). Design, synthesis, and evaluation of 4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione derivatives as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 29(23), 126708.

Synthesis Methods

The synthesis of 4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been achieved using various methods. One of the methods involves the reaction of 3-methylphenylmagnesium bromide with 2,3-epoxy-1-propanone, followed by the reaction of the resulting product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method has been reported to yield the desired product in good yield and purity (Liu et al., 2018).

Scientific Research Applications

4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been studied for its potential applications in scientific research. One of the areas of research is in the development of new drugs for the treatment of various diseases. For example, this compound has been reported to have antitumor activity against lung cancer cells (Liu et al., 2018). In addition, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease (Zhou et al., 2019).

properties

IUPAC Name

4-(3-methylphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-9-3-2-4-10(7-9)19-17(20)15-11-5-6-12(14-8-13(11)14)16(15)18(19)21/h2-7,11-16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUWKOSPPFZGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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